1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate
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Overview
Description
1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate is an organic compound characterized by its unique structure, which includes a phenyl ring substituted with a propan-2-yl group and a but-3-en-1-yl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate typically involves the esterification of 1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the acetate ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the acetate ester to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate involves its interaction with specific molecular targets and pathways. The acetate group can undergo hydrolysis to release the active alcohol, which may interact with enzymes or receptors in biological systems. The phenyl ring and propan-2-yl group contribute to the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
1-[4-(Propan-2-yl)phenyl]but-3-en-1-ol: The alcohol counterpart of the acetate ester.
1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl chloride: A halogenated derivative with different reactivity.
1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl amine: An amine derivative with potential biological activity.
Uniqueness: 1-[4-(Propan-2-yl)phenyl]but-3-en-1-yl acetate is unique due to its ester functional group, which imparts distinct chemical and physical properties compared to its alcohol, halide, and amine counterparts. The acetate group enhances the compound’s solubility in organic solvents and its reactivity in esterification and hydrolysis reactions.
Properties
CAS No. |
6641-79-8 |
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Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)but-3-enyl acetate |
InChI |
InChI=1S/C15H20O2/c1-5-6-15(17-12(4)16)14-9-7-13(8-10-14)11(2)3/h5,7-11,15H,1,6H2,2-4H3 |
InChI Key |
YCMRGTJLDVWSNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CC=C)OC(=O)C |
Origin of Product |
United States |
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